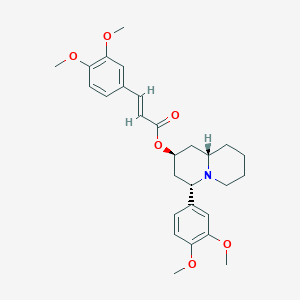
Subcosine II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Subcosine II, also known as this compound, is a useful research compound. Its molecular formula is C28H35NO6 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The synthesis of Subcosine II has been achieved through various innovative approaches. The following table summarizes key synthetic methodologies employed in the production of this compound:
Biological Activities
This compound exhibits several biological properties that make it a subject of interest in pharmacological research. Key findings include:
- Antinociceptive Activity : Research indicates that derivatives of this compound may serve as non-opiate antinociceptive agents, providing potential alternatives for pain management without the addictive properties associated with opiates .
- Antiproliferative Effects : Studies have shown that certain analogues of this compound possess antiproliferative activity against various cancer cell lines, including breast and colon carcinoma cells .
Case Study 1: Organocatalytic Synthesis
A study conducted by Pansare et al. demonstrated an enantioselective organocatalytic approach to synthesize this compound from readily available substrates using S-proline as a catalyst. This method highlighted the efficiency and modularity of the synthetic route, achieving high yields with excellent stereoselectivity .
Case Study 2: Biological Evaluation
In another investigation, the biological activities of this compound and its derivatives were evaluated against breast (MCF7) and colon (HCT 116) cancer cell lines. The results indicated significant antiproliferative effects, suggesting potential therapeutic applications in oncology .
Eigenschaften
Molekularformel |
C28H35NO6 |
|---|---|
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
[(2S,4S,9aS)-4-(3,4-dimethoxyphenyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H35NO6/c1-31-24-11-8-19(15-26(24)33-3)9-13-28(30)35-22-17-21-7-5-6-14-29(21)23(18-22)20-10-12-25(32-2)27(16-20)34-4/h8-13,15-16,21-23H,5-7,14,17-18H2,1-4H3/b13-9+/t21-,22-,23-/m0/s1 |
InChI-Schlüssel |
SBKIUFGQHKGQAE-HHHYSMITSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O[C@H]2C[C@@H]3CCCCN3[C@@H](C2)C4=CC(=C(C=C4)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2CC3CCCCN3C(C2)C4=CC(=C(C=C4)OC)OC)OC |
Synonyme |
subcosine II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















